4-(4-Bromophenyl)-1-(chloromethyl)imidazole
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Overview
Description
Imidazole is a heterocyclic aromatic organic compound. It is a planar five-membered ring which has two non-adjacent nitrogen atoms. Phenyl is a functional group with the formula -C6H5. The bromo- and chloromethyl- groups attached to the phenyl and imidazole groups respectively, suggest that this compound might be a derivative of imidazole .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the planar nature of the imidazole and phenyl rings. The bromo- and chloromethyl- groups would likely add some bulk to the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of the imidazole ring suggests that this compound might have some basicity. The halogen groups might make this compound relatively dense and possibly volatile .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for a compound like this would likely depend on its intended use. If it’s intended to be used as a drug, future directions might include further pharmacological testing. If it’s intended to be used as a chemical reagent, future directions might include exploring its reactivity with various other compounds .
Properties
IUPAC Name |
4-(4-bromophenyl)-1-(chloromethyl)imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClN2/c11-9-3-1-8(2-4-9)10-5-14(6-12)7-13-10/h1-5,7H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXINLCLEZBDBGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN(C=N2)CCl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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